Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Physicochemical property

This compound is a strategic choice for CNS-focused Wnt/β-catenin target validation. Its 3,4-dimethyl and 5-isobutyl configuration yields a logP of 4.55 and a tPSA of 47.37, enhancing membrane permeability beyond cheaper unsubstituted analogs (logP 1.90). Do not substitute: binding data for related scaffolds show 5-position substituents dictate nuclear receptor engagement (e.g., SF-1, RORα). Use as a selective probe for insecticidal SAR comparisons vs. 2,6-substituted series. Verify the patent landscape for oncology screening.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 510735-82-7
Cat. No. B2497626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS510735-82-7
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)C
InChIInChI=1S/C15H19N3OS/c1-9(2)7-13-17-18-15(20-13)16-14(19)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H,16,18,19)
InChIKeyTZAPLARVCGTOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

510735-82-7: 3,4-Dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide – A Structurally Defined 1,3,4-Thiadiazole-Benzamide Screening Candidate


3,4-Dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 510735-82-7) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class. Its structure features a 3,4-dimethylbenzamide pharmacophore linked to a 5-(2-methylpropyl)-substituted 1,3,4-thiadiazole core . The compound has a molecular formula of C15H19N3OS and a molecular weight of 289.4 g/mol . This scaffold is associated with multiple therapeutic and agrochemical applications, including Wnt signalling pathway inhibition as described in patent WO2016131808A1 [1], and insecticidal utility as claimed in US Patent 4,271,166 for related N-(1,3,4-thiadiazol-2-yl)benzamides [2]. The compound is commercially available through screening compound libraries (e.g., ChemDiv ID Y030-6971) .

Why 510735-82-7 Cannot Be Replaced by Off-the-Shelf 1,3,4-Thiadiazole–Benzamide Analogs: Physicochemical and Scaffold-Specific Differentiation


Within the N-(1,3,4-thiadiazol-2-yl)benzamide class, seemingly modest structural variations produce substantial shifts in lipophilicity, target engagement, and biological readout. For compound 510735-82-7, the combination of a 3,4-dimethyl substitution on the benzamide ring and a branched 2-methylpropyl (isobutyl) group at the thiadiazole 5-position yields a calculated logP of 4.55 , considerably higher than the unsubstituted 5-H analog (logP 1.90) and the des-methyl benzamide analog (logP 2.99) . These differences are not incremental—they can dictate membrane permeability, metabolic stability, and off-target profiles. Evidence from BindingDB demonstrates that even the closely related 5-(thiophen-2-yl) analog (CID 659514) engages nuclear receptor targets SF-1 and RORα with EC50 values of 989 nM and 786 nM, respectively [1], underscoring that the 5-position substituent is a critical determinant of binding activity. Substituting 510735-82-7 with a cheaper or more readily available congener without matching both the benzamide substitution pattern and the 5-isobutyl group would therefore generate incomparable pharmacological or physicochemical outcomes.

Quantitative Evidence for Differentiated Selection of 3,4-Dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (510735-82-7)


Lipophilicity Differentiation: logP of 510735-82-7 Versus Unsubstituted and Des-Methyl Analogues

Compound 510735-82-7 exhibits a calculated logP of 4.55, which is 2.65 log units higher than the 5-unsubstituted analog 3,4-dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide (logP 1.90) and 1.56 log units higher than the des-methyl benzamide analog N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (logP 2.99). This indicates substantially greater lipophilicity, driven synergistically by both the 3,4-dimethylbenzamide motif and the 5-isobutyl substituent.

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (tPSA) Reduction Relative to 5-Unsubstituted Analog

The topological polar surface area (tPSA) of 510735-82-7 is 47.37 Ų, compared to 54.9 Ų for the 5-unsubstituted analog 3,4-dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide—a reduction of 7.53 Ų (13.7%). The tPSA of the des-methyl benzamide analog (CAS 300727-74-6) is 54.88 Ų, a similar reduction of 7.51 Ų.

Polar surface area CNS permeability Drug design

Molecular Weight and logD Differentiation Profile

510735-82-7 has a molecular weight of 289.4 g/mol and a calculated logD (pH 7.4) of 3.23. The 5-unsubstituted analog (MW 233 g/mol) is 56.4 Da lighter, while the des-methyl benzamide analog (CAS 300727-74-6, MW 261.34 g/mol) is 28 Da lighter. The additional methyl groups in 510735-82-7 contribute both to molecular weight and lipophilicity, reflected in the logD value.

Molecular weight Distribution coefficient Drug-likeness

Class-Level Evidence: 1,3,4-Thiadiazol-2-yl-Benzamides as Wnt Signalling Inhibitors (Patent WO2016131808A1)

Patent WO2016131808A1 (Bayer Pharma AG) claims 1,3,4-thiadiazol-2-yl-benzamide derivatives of general formula (I) as inhibitors of the Wnt signalling pathway, for the treatment or prophylaxis of hyperproliferative disorders including cancer. Compound 510735-82-7 falls within the structural scope of general formula (I), where the benzamide ring may bear substituents including methyl groups and the thiadiazole 5-position may be substituted with branched alkyl groups such as isobutyl. [1]

Wnt signalling Cancer Hyperproliferative disorders

Class-Level Evidence: Insecticidal Activity of N-(1,3,4-Thiadiazol-2-yl)benzamides (US 4,271,166)

US Patent 4,271,166 (Eli Lilly) claims N-(1,3,4-thiadiazol-2-yl)benzamides with phenyl, naphthyl, or heteroaryl groups at the 5-position and 2,6-substitution on the benzamide ring as insecticides. Compound 510735-82-7 bears a 3,4-dimethyl substitution pattern (rather than the claimed 2,6-substitution) and a 5-(2-methylpropyl) group, placing it structurally adjacent to the patented insecticidal series. [1]

Insecticide Agrochemical Crop protection

Recommended Application Scenarios for 3,4-Dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (510735-82-7) Based on Evidence


Wnt Pathway Inhibitor Screening and Hit Validation

Given that WO2016131808A1 [1] claims 1,3,4-thiadiazol-2-yl-benzamides as Wnt signalling inhibitors, 510735-82-7 is suitable as a screening hit or reference compound in Wnt/β-catenin reporter gene assays (e.g., TOPFlash/FOPFlash) for oncology target validation. The compound's specific 5-(2-methylpropyl) substituent and 3,4-dimethylbenzamide motif place it within the claimed patent space, making it a candidate for SAR expansion studies. When procuring, verify the logP (4.55) aligns with the desired lipophilicity window for your assay conditions.

Agrochemical Lead Scaffold-Hopping and Insecticide SAR Exploration

US Patent 4,271,166 [2] demonstrates that N-(1,3,4-thiadiazol-2-yl)benzamides possess insecticidal activity when bearing specific substitution patterns. 510735-82-7, with its 3,4-dimethyl (rather than 2,6-dimethyl) substitution on the benzamide ring, serves as an excellent comparator compound to probe the positional requirements for insecticidal activity. Procurement of this compound enables controlled head-to-head comparisons against the patented 2,6-substituted series for structure–activity relationship elucidation.

CNS-Penetrant Compound Library Design Based on tPSA and logP Criteria

With a tPSA of 47.37 Ų (below the conventional 60 Ų threshold for blood–brain barrier penetration) and a logP of 4.55 , 510735-82-7 is well-suited for inclusion in CNS-focused screening libraries. Its physicochemical profile differentiates it from the 5-unsubstituted analog (tPSA 54.9 Ų, logP 1.90) , making it the preferred choice when both CNS permeability potential and higher lipophilicity are desired in the same chemotype.

Nuclear Receptor Profiling and Off-Target Selectivity Assessment

BindingDB data [3] for the closely related 5-(thiophen-2-yl) analog (BDBM39443) reveals EC50 values of 989 nM for Steroidogenic Factor 1 (SF-1) and 786 nM for RORα, indicating that the 3,4-dimethylbenzamide-thiadiazole scaffold has inherent affinity for nuclear receptors. 510735-82-7, with its 5-isobutyl group in lieu of the 5-thiophenyl group, can be employed as a selectivity probe to determine whether replacing a heteroaryl with a branched alkyl substituent at the 5-position shifts nuclear receptor engagement profiles—a critical question for programs concerned with endocrine off-target effects.

Quote Request

Request a Quote for 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.